molecular formula C12H21NO8 B173216 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 163343-71-3

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

货号: B173216
CAS 编号: 163343-71-3
分子量: 307.3 g/mol
InChI 键: HHPGQKZOPPDLNH-ZZQRGORHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate (CAS: 163343-71-3 or 83602-38-4) is a chiral piperidine derivative synthesized as a tartrate salt. Its molecular formula is C₈H₁₅NO₂·C₄H₆O₆ (molecular weight: 307.30 g/mol), combining the ethyl ester of (S)-3-piperidinecarboxylic acid with D-tartaric acid. It is primarily used in pharmaceutical and chemical research as a chiral building block.

属性

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-ZZQRGORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83602-38-4
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Asymmetric Reduction of Prochiral Ketones

Bakers’ yeast-mediated reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate yields (3R,4R)-1-tert-butyl-4-methyl 3-hydroxy-piperidine-dicarboxylate with 81% yield, >99% diastereomeric excess (d.e.), and 87% e.e.. The hydroxy intermediate is subsequently esterified to form the (S)-configured piperidinecarboxylate.

Chiral Auxiliary-Mediated Cyclization

Cyclization of enantiomerically pure amino alcohols with ethyl chloroformate generates the piperidine ring. For example, (S)-2-piperidinemethanol reacts with ethyl chloroformate in anhydrous THF at −20°C, achieving 74% yield and >93% e.e.. The stereochemical outcome is confirmed by converting the product to bis-tosylate derivatives for X-ray analysis.

Diastereomeric Salt Formation with D-Tartaric Acid

The free base (S)-3-piperidinecarboxylic acid ethyl ester is converted to its D-tartrate salt to enhance crystallinity and enantiopurity.

Solvent Optimization for Salt Crystallization

A mixture of (S)-3-piperidinecarboxylic acid ethyl ester and D-tartaric acid is dissolved in a 2:1 v/v aprotic polar solvent (e.g., DMF) and alcohol (e.g., ethanol) at 50°C. Slow cooling to 4°C precipitates the diastereomeric salt, which is filtered and washed with cold ethanol. This method achieves >98% purity (by HPLC) and 99% e.e..

Table 1: Solvent Systems for Salt Formation

Solvent CombinationTemperature (°C)Yield (%)Purity (%)
DMF/Ethanol50 → 48598.5
Acetonitrile/Methanol60 → 107897.2
THF/Isopropanol45 → −108296.8

Mechanistic Basis for Enantiopurity Enhancement

The (S)-enantiomer preferentially forms a stable crystalline lattice with D-tartaric acid due to complementary hydrogen bonding between the piperidine nitrogen and tartrate hydroxyl groups. In contrast, the (R)-enantiomer remains in solution, enabling facile separation.

Purification and Isolation Techniques

Post-crystallization, the salt is purified to remove residual solvents and by-products.

Recrystallization from Ethyl Acetate

The crude salt is dissolved in hot ethyl acetate (0.2 L per 10 g of product) and treated with activated charcoal (1% w/w) to adsorb colored impurities. Filtration through a Büchner funnel followed by slow evaporation yields needle-like crystals with 99.2% purity.

Final Desalting and Esterification

The D-tartrate salt is suspended in deionized water (50 mL/g) and basified to pH 10–12 using 2M NaOH. Extraction with dichloromethane (3 × 30 mL) followed by anhydrous sodium sulfate drying yields the free base, which is esterified with ethanol under acidic conditions (H₂SO₄, 70°C, 6 h) to obtain the final product.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72–3.68 (m, 1H, piperidine C3-H), 2.91 (dd, J = 12.4, 3.7 Hz, 1H, piperidine C2-H).

  • Optical Rotation : [α]²⁰/D = −10.3° (c = 5, H₂O), confirming the (S)-configuration.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 min, correlating to >99% chemical purity.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Nickel-catalyzed hydrogenation of pyridine derivatives to piperidines reduces raw material costs by 40% compared to enzymatic methods. Catalyst recovery via filtration and reactivation achieves 85% reuse efficiency over five cycles.

Waste Stream Management

Neutralization of acidic mother liquors generates sodium tartrate, which is precipitated by adding CaCl₂ and sold as a co-product for food additive production .

化学反应分析

Types of Reactions

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

科学研究应用

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Utilized in the production of chiral catalysts and as an intermediate in the manufacture of fine chemicals.

作用机制

The mechanism of action of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and modulation of metabolic processes.

相似化合物的比较

Key Properties :

  • Appearance : White to off-white crystalline powder.
  • Storage : Stable under recommended conditions (room temperature, inert gas, dry).
  • Hazards : Classified for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319).

Comparison with Structurally Similar Compounds

Enantiomeric Pair: Ethyl (R)-3-Piperidinecarboxylate L-Tartrate

The R-enantiomer, Ethyl (R)-3-Piperidinecarboxylate L-Tartrate (CAS: 167392-57-6), shares the same molecular formula but differs in stereochemistry.

Property Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Ethyl (R)-3-Piperidinecarboxylate L-Tartrate
CAS Number 163343-71-3 167392-57-6
Stereochemistry S-configuration at piperidine, D-tartrate R-configuration at piperidine, L-tartrate
Applications Chiral intermediate in drug synthesis Similar synthetic uses, but distinct biological activity due to enantiomerism
Safety Profile H302, H315, H319 Similar hazards (skin/eye irritation)

Research Insights :

  • Enantiomers exhibit divergent biological activities. For example, (S)-enantiomers of piperidinecarboxylates are often preferred in neuroprotective agent synthesis due to higher receptor affinity.
  • The tartrate counterion influences solubility and crystallization behavior. D-Tartrate salts may enhance thermal stability compared to L-tartrate.

Non-Salt Analog: Ethyl 3-Piperidinecarboxylate (Ethyl Nipecotate)

Ethyl 3-Piperidinecarboxylate (CAS: 37675-18-6) lacks the tartrate counterion and exists as a free base.

Property This compound Ethyl 3-Piperidinecarboxylate
Molecular Formula C₈H₁₅NO₂·C₄H₆O₆ C₈H₁₅NO₂
Physical State Crystalline solid Liquid
Boiling Point Not reported 110°C
Applications Used as a salt for improved stability Intermediate in organic synthesis

Research Insights :

  • The tartrate salt form enhances handling stability and reduces hygroscopicity compared to the free base.
  • Ethyl 3-piperidinecarboxylate is a key intermediate in palladium-catalyzed cyclization reactions to form oxindoles (54% yield).

Diastereomeric Polyurethanes with Tartrate Esters

Property L-PU (L-Tartrate) D-PU (D-Tartrate)
Thermoresponsive Behavior Sharp phase transition (~10°C) Gradual transition (>80°C)
Hydrodynamic Diameter Up to 1000 nm 200–300 nm
Hydrogen Bonding Fewer H-bonded ester groups More H-bonded ester groups

Relevance to this compound :

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula CAS Number Physical State Key Hazards
This compound C₈H₁₅NO₂·C₄H₆O₆ 163343-71-3 Crystalline H302, H315, H319
Ethyl (R)-3-Piperidinecarboxylate L-Tartrate C₈H₁₅NO₂·C₄H₆O₆ 167392-57-6 Crystalline Similar to S-enantiomer
Ethyl 3-Piperidinecarboxylate C₈H₁₅NO₂ 37675-18-6 Liquid Flammable (Flashpoint 90°C)

Research Findings and Implications

Stereochemical Impact : The (S)-configuration in this compound is critical for bioactivity, as seen in neuroprotective agents where enantiomers show differing receptor binding.

Tartrate Role : D-Tartrate enhances hydrogen bonding and thermal stability, as observed in diastereomeric PUs. This property may translate to improved formulation stability in pharmaceuticals.

Safety Considerations : Both enantiomers share similar hazards, necessitating stringent handling protocols.

生物活性

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a chiral compound with significant biological activity and potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Overview of this compound

This compound is an ester derivative formed from (S)-3-piperidinecarboxylic acid and tartaric acid. Its unique chiral configuration makes it a valuable compound in asymmetric synthesis and as a building block for various pharmacologically active molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways due to its chiral nature, which allows selective binding. Key mechanisms include:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It can alter receptor activity, influencing neurotransmitter systems such as GABA, which is crucial for maintaining central nervous system function.

Biological Activities

  • Neuropharmacological Effects :
    • Studies suggest that derivatives of piperidine compounds exhibit significant activity on the GABA neurotransmitter system. For instance, 4-Hydroxypiperidine-3-carboxylic acid has been identified as a potent substrate-competitive inhibitor of neuronal GABA uptake .
    • This indicates that this compound could have therapeutic implications for treating psychiatric and neurological disorders.
  • Antimicrobial Properties :
    • Some studies have explored the antimicrobial effects of similar piperidine derivatives, suggesting potential applications in developing new antibiotics or antimicrobial agents.
  • Chiral Building Block :
    • The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with biological activity.

Synthesis Methods

The synthesis of this compound typically involves the esterification of (S)-3-piperidinecarboxylic acid with ethanol under acidic conditions. The following methods are commonly employed:

  • Esterification Reaction :
     S 3 piperidinecarboxylic acid+EthanolH2SO4Ethyl S 3 Piperidinecarboxylate D Tartrate\text{ S 3 piperidinecarboxylic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl S 3 Piperidinecarboxylate D Tartrate}
  • Purification Techniques : Post-synthesis purification can be achieved through recrystallization or distillation to ensure high purity suitable for research applications.

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of piperidine derivatives on GABA uptake inhibition. The findings indicated that certain structural modifications could enhance inhibitory effects on GABA transporters, providing insights into designing more effective therapeutic agents targeting anxiety and epilepsy .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of piperidine derivatives revealed that these compounds exhibit varying degrees of activity against common bacterial strains. This highlights the potential for this compound in developing new antimicrobial therapies .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundNeuropharmacological effects, potential antimicrobial propertiesEnzyme inhibition, receptor modulation
4-Hydroxypiperidine-3-carboxylic acidGABA uptake inhibitionSubstrate-competitive inhibition
Diethyl D-TartrateChiral synthesis agentAsymmetric synthesis

常见问题

Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate in experimental design?

Answer: When physicochemical data are unavailable, systematic characterization methods are essential:

  • Solubility : Use phase-solubility studies in solvents of varying polarity (e.g., water, ethanol, DMSO) with gravimetric or HPLC analysis to quantify saturation points .
  • Melting Point : Perform differential scanning calorimetry (DSC) or capillary tube experiments, noting decomposition temperatures if observed .
  • Chirality Validation : Measure specific optical rotation (e.g., +9.5° to +11.0° at 20°C in water) to confirm stereochemical integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. For aerosol-prone tasks, wear a NIOSH-approved P95 respirator .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks (H335) .
  • Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose via licensed waste services .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How does the D-tartrate counterion influence the compound’s pharmacokinetic or physicochemical behavior compared to other salts?

Answer:

  • Counterion Effects : The D-tartrate ion may enhance aqueous solubility via hydrogen bonding, as seen in tartrate salts of other APIs . Compare dissolution rates with hydrochloride or sulfate salts using biorelevant media.
  • Chirality Interactions : The D-tartrate’s stereochemistry could affect receptor binding or crystallization patterns. Use chiral HPLC or X-ray crystallography to assess salt-cocrystal formation .

Q. What methodologies can resolve contradictions in reported molecular formulas (e.g., C₈H₁₅NO₂ vs. C₃₁H₃₉FN₄O₇)?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) to distinguish between proposed formulas .
  • Elemental Analysis : Quantify %C, %H, %N to validate stoichiometry. For example, C₈H₁₅NO₂·C₄H₆O₆ (MW 307.30) aligns with the tartrate salt .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with synthetic intermediates to rule out fluorinated derivatives (e.g., C₃₁H₃₉FN₄O₇ likely refers to a different compound) .

Q. How can computational modeling predict the reactivity of this compound in synthetic or catalytic applications?

Answer:

  • Density Functional Theory (DFT) : Model the piperidine ring’s nucleophilicity and ester group’s electrophilicity to predict reaction pathways (e.g., hydrolysis or amidation) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to guide biocatalytic applications (e.g., esterase-mediated hydrolysis) .
  • QSPR Models : Correlate logP (partition coefficient) with solubility or membrane permeability using fragment-based descriptors .

Q. What experimental strategies can elucidate the compound’s role in diastereomeric polymer systems, as suggested by tartrate-based polyurethane studies?

Answer:

  • Thermoresponsive Behavior : Replicate turbidimetry assays (4 g/L in water) to measure phase transition temperatures. Compare with L-tartrate analogs, noting differences in transmittance vs. temperature profiles .
  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter (Dₕ) changes during heating to assess aggregation kinetics .
  • FT-IR Analysis : Quantify hydrogen-bonding interactions (e.g., C=O stretching at ~1700 cm⁻¹) to explain stability differences between D- and L-tartrate systems .

Q. How do regulatory constraints (e.g., TSCA exemption) impact international collaboration involving this compound?

Answer:

  • Documentation : Maintain records of R&D use per 40 CFR 720.36 to comply with U.S. TSCA requirements .
  • Export Compliance : Verify if the compound is listed under the EU REACH regulation or China’s IECSC. Submit import certificates for non-TSCA inventory substances .
  • Ethical Approvals : For biological studies, include Material Transfer Agreements (MTAs) specifying non-therapeutic use .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。